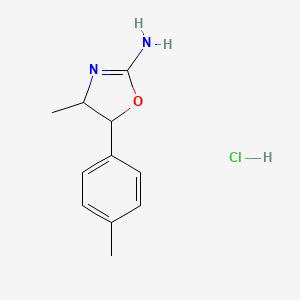
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anemonia sulcata. This compound is a peptide toxin that acts as a specific inhibitor of potassium channels, particularly targeting the Kv3.4 channel . H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has garnered significant interest due to its potential neuroprotective effects and its ability to modulate ion channels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is synthesized through peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain. The specific sequence of blood depressing substance 1 is: Ala-Ala-Pro-Cys-Phe-Cys-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys-Tyr-Lys-Trp-Pro-Asn-Ile-Cys-Cys-Tyr-Pro-His . The synthesis requires careful control of reaction conditions to ensure the correct formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .
Industrial Production Methods
Industrial production of blood depressing substance 1 involves large-scale peptide synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of the peptide chain. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications of specific amino acid residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation under controlled pH conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethylmaleimide.
Major Products Formed
The major products formed from these reactions include various analogs and fragments of blood depressing substance 1, which are used to study its structure-activity relationships and to develop potential therapeutic agents .
Aplicaciones Científicas De Investigación
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion channel function and modulation.
Biology: Investigated for its role in modulating neuronal activity and apoptosis.
Medicine: Explored for its potential neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the development of ion channel modulators and neuroprotective agents
Mecanismo De Acción
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH exerts its effects by specifically inhibiting the Kv3.4 potassium channel. This inhibition prevents the enhancement of Kv3.4 activity induced by amyloid-β peptide, thereby reducing apoptotic processes in neuronal cells . The compound also modulates sodium channels, particularly Nav1.7, by enhancing their current and slowing inactivation . These actions contribute to its neuroprotective effects and its potential as a therapeutic agent .
Comparación Con Compuestos Similares
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is unique in its dual action as a potassium channel blocker and sodium channel modulator. Similar compounds include:
Blood depressing substance II: Another peptide from with similar ion channel blocking properties.
Sea anemone toxins: A group of peptide toxins that modulate ion channels, including those from Anthopleura elegantissima and Stichodactyla helianthus.
Scorpion toxins: Peptide toxins from scorpions that target ion channels, such as charybdotoxin and margatoxin.
This compound stands out due to its high potency and specificity for Kv3.4 and Nav1.7 channels, making it a valuable tool for research and potential therapeutic development .
Propiedades
Fórmula molecular |
C210H297N57O56S6 |
|---|---|
Peso molecular |
4708.37 |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,2aS,5aS,6R,9S,11aS,12R,14aS,15S,17aS,21S,22aR,27S,33S,39S,42S,45S,48S,51S,54S,60S,63R,69S,78S,84S,87S,90S,93S,96R,99S)-2a,21-bis(4-aminobutyl)-14a,93-bis(2-amino-2-oxoethyl)-6-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-9-benzyl-17a,48-bis[(2S)-butan-2-yl]-33,54-bis(3-carbamimidamidopropyl)-39-(carboxymethyl)-60,87-bis[(1R)-1-hydroxyethyl]-15,90-bis(hydroxymethyl)-78,84,99-tris[(4-hydroxyphenyl)methyl]-5a,45-bis(1H-indol-3-ylmethyl)-42,51-bis(2-methylpropyl)-a,3a,6a,7,10,12a,13,15a,16,18a,19,20a,22,28,31,34,37,40,43,46,49,52,55,58,61,64,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-3,4,24a,25a,28a,29a-hexathia-1a,4a,7a,8,11,13a,14,16a,17,19a,20,21a,23,29,32,35,38,41,44,47,50,53,56,59,62,65,71,74,77,80,83,86,89,92,95,98-hexatriacontazahexacyclo[61.56.7.412,96.023,27.065,69.0107,111]triacontahectane-22a-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)/t107-,108-,109-,110-,111+,112+,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-,172-/m0/s1 |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N3)C(C)CC)CC(=O)N)CC5=CNC6=CC=CC=C65)CCCCN)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)CNC(=O)C8CCCN8C2=O)CC9=CC=C(C=C9)O)CC2=CC=C(C=C2)O)C(C)O)CO)CC(=O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CNC2=CC=CC=C21)CC(C)C)CC(=O)O)CCCNC(=N)N)CCCCN)CO)CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NC(CC1=CNC=N1)C(=O)O)C(C)O)CCCNC(=N)N)CC(C)C |
Sinónimos |
Alternative Name: Blood depressing substance 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




